molecular formula C12H22N2O B2702445 N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide CAS No. 2411288-91-8

N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide

Cat. No. B2702445
CAS RN: 2411288-91-8
M. Wt: 210.321
InChI Key: JIWXMNIPXRFWKI-UHFFFAOYSA-N
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Description

N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide, also known as MPP+, is a toxic compound that has been widely studied for its effects on the nervous system. The compound was first synthesized in the 1970s and has since been used in numerous scientific studies to better understand its mechanisms of action and potential applications.

Mechanism of Action

N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then converted to its toxic metabolite, N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamideH+. This metabolite then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
The effects of this compound+ on the nervous system are well-documented. In addition to inducing the death of dopaminergic neurons, this compound+ has also been shown to induce oxidative stress and inflammation, both of which are thought to play a role in the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ is a widely used model compound for Parkinson's disease, and its effects on the nervous system are well-understood. However, its toxic nature means that it must be handled with care in the laboratory, and experiments involving this compound+ should be conducted with appropriate safety measures in place.

Future Directions

There are many potential future directions for research involving N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of action of this compound+. Additionally, this compound+ may be useful as a tool for investigating the role of oxidative stress and inflammation in other neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound+ on the nervous system, which may lead to new insights into the pathogenesis of Parkinson's disease and other neurological disorders.

Synthesis Methods

The synthesis of N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with a palladium catalyst in the presence of carbon monoxide and propene. The resulting compound is then treated with hydrochloric acid to yield this compound+.

Scientific Research Applications

N-(2-Methyl-2-piperidin-1-ylpropyl)prop-2-enamide+ has been used in a variety of scientific studies to investigate its effects on the nervous system. In particular, it has been used as a model compound for Parkinson's disease, as it has been shown to induce the death of dopaminergic neurons in the substantia nigra, which is a hallmark of the disease.

properties

IUPAC Name

N-(2-methyl-2-piperidin-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-11(15)13-10-12(2,3)14-8-6-5-7-9-14/h4H,1,5-10H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXMNIPXRFWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)N1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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